molecular formula C16H11ClN2O2 B4914963 2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B4914963
M. Wt: 298.72 g/mol
InChI Key: BVQJOPLEWKEMBY-UHFFFAOYSA-N
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Description

2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is a useful research compound. Its molecular formula is C16H11ClN2O2 and its molecular weight is 298.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.0509053 g/mol and the complexity rating of the compound is 484. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Green Chemistry Synthesis

2-Amino-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile is synthesized through environmentally friendly methods. For instance, El-Maghraby (2014) demonstrated the synthesis of similar chromene derivatives using Rochelle salt as a novel green heterogeneous and reusable catalyst, indicating the compound's relevance in sustainable chemistry practices (El-Maghraby, 2014).

Structural and Chemical Analysis

Shi et al. (2004) analyzed the structure of a closely related compound, providing insights into the chemical properties and potential applications of such compounds in various fields, including material science and drug design (Shi et al., 2004).

Electrocatalytic Multicomponent Assembling

Vafajoo et al. (2014) explored the electrocatalytic multicomponent assembling of aldehydes, 4-hydroxycoumarin, and malononitrile to create derivatives of this compound, showcasing an efficient and mild procedure for synthesizing these compounds (Vafajoo et al., 2014).

Synthesis of Novel Derivatives

Liu et al. (2019) conducted research on synthesizing new derivatives of 2-amino-4H-benzo[h]chromene-3-carbonitrile, which may open up pathways for the development of new compounds with varied applications in fields like pharmaceuticals and materials science (Liu et al., 2019).

Antimicrobial and Anticancer Properties

Research by Abdelwahab et al. (2022) indicated that certain substituted chromene compounds, related to this compound, possess potential analgesic, anticonvulsant, and anticancer activities. This highlights the compound's significance in medicinal chemistry (Abdelwahab et al., 2022).

Catalyst-Free Combinatorial Synthesis

Kumaravel and Vasuki (2009) developed a catalyst-free method to synthesize novel chromene derivatives. This approach signifies the compound's role in advancing greener and more efficient synthetic methods (Kumaravel & Vasuki, 2009).

Crystallographic Analysis

Sharma et al. (2021) compared the X-ray crystallographic behaviors of polyfunctionalized 4H-pyran derivatives, including a compound closely related to this compound. This study is crucial for understanding the crystalline properties that could impact the compound's applications in material science and drug design (Sharma et al., 2021).

Properties

IUPAC Name

2-amino-4-(2-chlorophenyl)-7-hydroxy-4H-chromene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-13-4-2-1-3-10(13)15-11-6-5-9(20)7-14(11)21-16(19)12(15)8-18/h1-7,15,20H,19H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQJOPLEWKEMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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